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Tert-butyl 4-

cyanophenylcarbamate

Cat. No.: B136591 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

tert-butyl 4-cyanophenylcarbamate, a key intermediate in medicinal chemistry and drug

development. This document is intended for researchers, scientists, and professionals in the

field of drug development, offering a detailed exploration of its structural elucidation through

modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass

Spectrometry (MS), providing not only the data but also the rationale behind the experimental

methodologies and data interpretation.

Introduction
Tert-butyl 4-cyanophenylcarbamate (C₁₂H₁₄N₂O₂) is a bifunctional molecule incorporating a

Boc-protected amine and a cyano group on a phenyl ring.[1] This structure makes it a valuable

building block in the synthesis of various pharmaceutical agents. Accurate and thorough

characterization of this intermediate is paramount to ensure the identity, purity, and quality of

downstream products. This guide will serve as a detailed reference for the spectroscopic

properties of this compound.
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A foundational understanding of the molecular structure is crucial for interpreting its

spectroscopic data. The following diagram illustrates the structure of tert-butyl 4-
cyanophenylcarbamate and the numbering scheme used for NMR assignments.

Caption: Molecular structure of tert-butyl 4-cyanophenylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra of tert-butyl 4-
cyanophenylcarbamate is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice

of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic

compounds and its relatively simple residual solvent peak.[3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for

improved resolution and sensitivity.[4]

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, and a

relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon

environment.
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A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.[5]

A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are common.

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at

77.16 ppm).[5]

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their

neighboring environments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.65 d, J = ~8.8 Hz 2H Ar-H (ortho to -CN)

~7.55 d, J = ~8.8 Hz 2H Ar-H (ortho to -NH)

~6.80 s (broad) 1H N-H

1.52 s 9H -C(CH₃)₃

Interpretation:

The downfield region of the spectrum is characteristic of aromatic protons. The two doublets

at approximately 7.65 and 7.55 ppm, each integrating to two protons, are indicative of a

para-disubstituted benzene ring. The distinct chemical shifts are due to the different

electronic effects of the electron-withdrawing cyano group and the electron-donating

carbamate group. The coupling constant (J) of around 8.8 Hz is typical for ortho-coupling in a

benzene ring.

A broad singlet observed around 6.80 ppm, integrating to one proton, is assigned to the

carbamate N-H proton. The broadness of this peak is often due to quadrupole broadening

from the nitrogen atom and potential hydrogen bonding.
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The most upfield signal is a sharp singlet at 1.52 ppm, which integrates to nine protons. This

is the characteristic signal for the chemically equivalent protons of the tert-butyl group.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~152.5 C=O (carbamate)

~142.0 Ar-C (C-NH)

~133.5 Ar-C (CH, ortho to -CN)

~119.0 Ar-C (CH, ortho to -NH)

~118.5 -C≡N

~107.0 Ar-C (C-CN)

~81.5 -C(CH₃)₃

~28.3 -C(CH₃)₃

Interpretation:

The downfield signal at approximately 152.5 ppm is assigned to the carbonyl carbon of the

carbamate group.

The aromatic region shows four distinct signals, consistent with a para-disubstituted benzene

ring where the two carbons ortho to one substituent are equivalent, and the two carbons

meta to it are also equivalent. The carbon attached to the nitrogen (C-NH) is found around

142.0 ppm, while the carbon attached to the cyano group (C-CN) is at approximately 107.0

ppm. The two sets of aromatic CH carbons appear at ~133.5 and ~119.0 ppm.

The nitrile carbon (-C≡N) resonates around 118.5 ppm.

The quaternary carbon of the tert-butyl group is observed at approximately 81.5 ppm, and

the three equivalent methyl carbons of the tert-butyl group give a strong signal at around
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28.3 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR
For a solid sample like tert-butyl 4-cyanophenylcarbamate, the Attenuated Total Reflectance

(ATR) method is often preferred for its simplicity and minimal sample preparation.

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.[6]

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum by the instrument's software.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹, with a resolution of 4

cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.[5]

Predicted FT-IR Spectral Data and Interpretation
While an experimental spectrum for this specific molecule is not readily available in the public

domain, we can predict the characteristic absorption bands based on the functional groups

present.
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3350-3300 Medium N-H stretch Carbamate

~3100-3000 Medium to Weak Aromatic C-H stretch Phenyl Ring

~2980-2850 Strong Aliphatic C-H stretch tert-butyl

~2230-2220 Strong, Sharp C≡N stretch Nitrile

~1720-1700 Strong
C=O stretch

(urethane)
Carbamate

~1600, ~1510 Medium C=C ring stretch Phenyl Ring

~1540-1520 Medium N-H bend (Amide II) Carbamate

~1390, ~1365 Medium-Strong
C-H bend (gem-

dimethyl)
tert-butyl

~1240 Strong C-N stretch Carbamate

~1160 Strong C-O stretch Carbamate

~840 Strong C-H out-of-plane bend p-disubstituted Phenyl

Interpretation:

N-H Region: A medium intensity band is expected in the 3350-3300 cm⁻¹ region,

corresponding to the N-H stretching vibration of the carbamate.[7]

C-H Region: Aromatic C-H stretching vibrations typically appear as weaker bands just above

3000 cm⁻¹.[8] Stronger absorptions between 2980 and 2850 cm⁻¹ are due to the symmetric

and asymmetric stretching of the C-H bonds in the tert-butyl group.[9]

Nitrile Stretch: A very characteristic and diagnostically useful sharp, strong absorption is

predicted in the 2230-2220 cm⁻¹ range, which is indicative of the C≡N triple bond stretch.[10]

Carbonyl Stretch: A strong, sharp peak between 1720 and 1700 cm⁻¹ is expected for the

C=O stretching of the urethane (carbamate) functional group.[11]
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Fingerprint Region: The region below 1600 cm⁻¹ will contain several important bands. The

aromatic C=C stretching vibrations will appear around 1600 and 1510 cm⁻¹. The N-H

bending (Amide II band) of the carbamate is expected around 1530 cm⁻¹. The characteristic

gem-dimethyl bending of the tert-butyl group should produce two medium to strong bands

around 1390 and 1365 cm⁻¹. Strong bands for C-N and C-O stretching of the carbamate will

be present in the 1250-1150 cm⁻¹ region. Finally, a strong band around 840 cm⁻¹ is

indicative of the out-of-plane C-H bending of a para-disubstituted benzene ring.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure. Electrospray Ionization

(ESI) is a soft ionization technique well-suited for this type of molecule.[13]

Experimental Protocol: ESI-MS
A general procedure for obtaining an ESI-mass spectrum is as follows:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.[14] Further dilute a small aliquot of this

stock solution with the same solvent to a final concentration in the low µg/mL range.[14]

Instrumentation: An ESI-mass spectrometer, often coupled with a liquid chromatography

system (LC-MS).

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20

µL/min).

Acquire the spectrum in positive ion mode. The molecule is expected to readily form a

protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their

mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation
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Molecular Ion: The molecular weight of tert-butyl 4-cyanophenylcarbamate is 218.25 g/mol

.[1] In positive mode ESI-MS, the most prominent ion is expected to be the protonated

molecule [M+H]⁺ at m/z 219. A sodium adduct [M+Na]⁺ at m/z 241 may also be observed.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would

provide further structural confirmation. The tert-butyl carbamate group is known to undergo

characteristic fragmentation.[6] The most common fragmentation pathways involve the loss

of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da), resulting in a total

loss of 100 Da.[6]

[M+H]⁺
m/z 219

- C₄H₈ (56 Da)

[M+H - C₄H₈]⁺
m/z 163- C₄H₈

- C₅H₉O₂ (101 Da) [C₇H₅N₂]⁺
m/z 117

- C₅H₉O₂ (Boc group)

- CO₂ (44 Da)

[4-aminobenzonitrile + H]⁺
m/z 119

- CO₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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